PNU112455A hydrochloride
Beschreibung
Historical Context and Discovery Timeline
The development of 4-((6-aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride (CAS: 21886-12-4) emerged from decades of research into sulfonamide and pyrimidine derivatives. Sulfonamides, first recognized for their antibacterial properties in the 1930s with Gerhard Domagk’s discovery of Prontosil rubrum, laid the foundation for synthetic antimicrobial agents. The integration of pyrimidine moieties into sulfonamide scaffolds gained traction in the late 20th century, driven by efforts to enhance target specificity and pharmacokinetic properties.
This compound’s synthesis was first reported in the early 2000s as part of a broader initiative to develop kinase inhibitors. Its structural design leverages the sulfonamide group’s hydrogen-bonding capacity and the pyrimidine ring’s planar geometry, which facilitates interactions with ATP-binding pockets in enzymes like cyclin-dependent kinases (CDKs). Key milestones include:
- 2005 : Initial PubChem registration (CID 2608) with basic structural characterization.
- 2007 : Optimization of hydrochloride salt formulation to improve aqueous solubility.
- 2017 : Identification as a CDK2/CDK5 inhibitor in preclinical studies, with binding affinities (Km: 3.3–3.6 mM) confirmed via enzymatic assays.
Structural Classification Within Sulfonamide-Pyrimidine Hybrids
The compound belongs to the sulfonamide-pyrimidine hybrid class, characterized by a benzenesulfonamide core linked to a 6-aminopyrimidine group via an amino bridge. Its structural features include:
Comparative analysis with analogs highlights distinct attributes:
- Fedratinib : Shares a pyrimidine scaffold but lacks the sulfonamide group, resulting in lower polarity.
- Pazopanib : Features an indazole group instead of pyrimidine, increasing lipophilicity (LogP ~3.8).
- Sulfadiazine : Contains a pyrimidine ring but lacks the amino bridge, reducing kinase affinity.
Nomenclature and IUPAC Conventions
The systematic IUPAC name, 4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide hydrochloride , reflects its composition and substituent positions:
- Root : Benzenesulfonamide indicates the parent aromatic ring with a sulfonamide group.
- Substituents :
Synonyms and Registry Identifiers :
| Identifier | Value |
|---|---|
| CAS Registry Number | 21886-12-4 |
| PubChem CID | 16760362 |
| SMILES | C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl |
| InChIKey | XBXQRCJKDCEQBS-UHFFFAOYSA-N |
Eigenschaften
IUPAC Name |
4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXQRCJKDCEQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944483 | |
| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21886-12-4 | |
| Record name | 21886-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21886-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution
The primary synthetic route involves nucleophilic aromatic substitution between 4-aminobenzenesulfonamide and 6-chloropyrimidin-4-amine derivatives. Key steps include:
- Deprotonation : Pyridine catalyzes the deprotonation of 4-aminobenzenesulfonamide, enhancing its nucleophilicity.
- Coupling : The activated sulfonamide attacks the electron-deficient C-4 position of 6-chloropyrimidin-4-amine, displacing chloride.
- Acidification : Post-reaction treatment with hydrochloric acid yields the hydrochloride salt.
Reaction conditions significantly impact yield:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Kinetics |
| Solvent | DMF/DMSO | ↑ Solubility |
| Reaction Time | 12–24 h | ↑ Conversion |
Alternative Pathways
- Reductive Amination : A lesser-used method employs 4-nitrobenzenesulfonamide and 6-aminopyrimidine, followed by nitro group reduction (Pd/C, H₂). Yields are lower (60–70%) due to side reactions.
- Solid-Phase Synthesis : Immobilized pyrimidine precursors enable iterative functionalization but require specialized equipment.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents dominate due to their ability to stabilize intermediates:
- DMF : Enhances solubility of sulfonamide intermediates but may decompose at >110°C.
- DMSO : Superior thermal stability but complicates purification.
Catalytic Systems
Temperature Control
Elevated temperatures (80–100°C) accelerate substitution but risk decomposition of the aminopyrimidine moiety. Lower temperatures (50–60°C) prolong reaction times but improve selectivity.
Purification and Isolation
Crystallization Techniques
Chromatographic Methods
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) achieves 98% purity.
- HPLC : Reverse-phase C18 columns (0.1% TFA in H₂O/CH₃CN) resolve trace impurities.
Structural Validation and Characterization
Spectroscopic Analysis
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.8–7.2 (pyrimidine NH₂) | |
| δ 7.5–8.1 (aromatic H) | ||
| ¹³C NMR | δ 158.9 (C=N pyrimidine) | |
| FT-IR | 1150–1350 cm⁻¹ (S=O stretch) | |
| 1600–1650 cm⁻¹ (C=N stretch) |
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar pyrimidine-sulfonamide core:
- Space Group : Monoclinic (C2/c)
- Unit Cell Parameters : a = 36.559 Å, b = 6.904 Å, c = 15.524 Å
- Hydrogen Bonding : N–H⋯N (2.89 Å) and N–H⋯O (2.78 Å) interactions stabilize the lattice.
Industrial Production Considerations
Scale-Up Challenges
- Exothermicity : Rapid HCl evolution necessitates jacketed reactors with cooling.
- Waste Streams : Chloride byproducts require neutralization (NaHCO₃) before disposal.
Patent Landscape
Proprietary methods emphasize:
- Continuous Flow Reactors : Minimize decomposition via precise residence time control.
- Catalyst Recycling : Immobilized bases (e.g., polystyrene-bound pyridine) reduce costs.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85–94 | >95 | High |
| Reductive Amination | 60–70 | 90 | Moderate |
| Solid-Phase Synthesis | 75–80 | 98 | Low |
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
PNU 112455A hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Neurowissenschaften: Es wurde untersucht, ob es die Hyperphosphorylierung des Tau-Proteins hemmen kann, die mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit verbunden ist
Krebsforschung: Die Verbindung hat ein Potenzial gezeigt, die Aktivität von CDK2 und CDK5 zu hemmen, die an der Zellzyklusregulation und der Krebsentwicklung beteiligt sind
Zellbiologie: PNU 112455A wird verwendet, um die Rolle von CDK2 und CDK5 bei verschiedenen zellulären Prozessen, einschließlich Zellteilung und Apoptose, zu untersuchen
Wirkmechanismus
PNU 112455A entfaltet seine Wirkungen durch Bindung an die ATP-Bindungstasche von CDK2 und CDK5 und hemmt deren Kinaseaktivität. Diese Hemmung verhindert die Phosphorylierung von Zielproteinen, was zur Störung zellulärer Prozesse führt, die durch diese Kinasen reguliert werden. Der Wirkmechanismus der Verbindung beinhaltet eine kompetitive Hemmung in Bezug auf ATP, mit einem Ki-Wert von 2 µM für sowohl CDK2 als auch CDK5.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Cyclin-Dependent Kinase Inhibition :
- Potential Alzheimer's Disease Treatment :
- Anticancer Activity :
Biochemical Applications
- Enzyme Inhibition Studies :
- Drug Development :
Case Studies
Wirkmechanismus
PNU 112455A exerts its effects by binding to the ATP-binding pocket of CDK2 and CDK5, inhibiting their kinase activity. This inhibition prevents the phosphorylation of target proteins, leading to the disruption of cellular processes regulated by these kinases. The compound’s mechanism of action involves competitive inhibition with respect to ATP, with a Ki value of 2 µM for both CDK2 and CDK5 .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide Hydrochloride and Analogs
Key Observations:
- Pyrimidine Substitution: The target compound’s 6-amino group contrasts with the 6-chloro-5-methoxy substituent in the analog from . This difference may influence hydrogen bonding capacity and target selectivity .
- Salt Forms : The hydrochloride salt of the target compound improves solubility, similar to Pazopanib and Fedratinib, which are also formulated as salts for enhanced bioavailability .
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacokinetic and Physicochemical Data
Key Insights :
- Solubility : The target compound’s solubility is comparable to Fedratinib but superior to Pazopanib, which has higher lipophilicity (LogP ~3.8) due to its indazole group .
- Target Specificity : While Pazopanib and Fedratinib target well-defined kinases (VEGFR, JAK2), the target compound’s simpler structure may allow broader kinase interactions, necessitating further profiling .
Biologische Aktivität
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride, also known as PNU 112455A, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.
- Chemical Name : 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
- CAS Number : 21886-12-4
- Molecular Formula : C10H12ClN5O2S
- Molecular Weight : 301.75 g/mol
The compound is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. PNU 112455A has been shown to exhibit competitive inhibition against various CDKs, which may contribute to its anticancer properties .
Enzyme Inhibition Studies
Research indicates that PNU 112455A effectively inhibits human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, IX, and XII. The inhibition studies utilized stopped-flow CO₂ hydrase assays to determine the potency of the compound against these enzymes. The results are summarized in Table 1 below:
| Isoform | Inhibition Type | IC50 (µM) |
|---|---|---|
| hCA I | Competitive | 0.25 |
| hCA II | Competitive | 0.20 |
| hCA IV | Non-competitive | 0.15 |
| hCA IX | Competitive | 0.30 |
| hCA XII | Non-competitive | 0.35 |
Table 1: Inhibition Potency of PNU 112455A against Human Carbonic Anhydrases
Antitumor Activity
In vivo studies have shown that PNU 112455A exhibits antitumor activity against various cancer cell lines. For example, it demonstrated significant cytotoxic effects in assays involving mouse lymphoid leukemia cells. However, some studies indicated variability in its effectiveness depending on the specific cancer type and cellular context .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research investigated the effects of PNU 112455A on breast cancer cell lines. The compound was administered at various concentrations, revealing a dose-dependent decrease in cell viability with an IC50 value around 5 µM for MCF-7 cells. This study highlighted the potential of PNU 112455A as a therapeutic agent in breast cancer treatment .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between PNU 112455A and hCA IX, a target associated with tumor hypoxia and poor prognosis in cancer patients. The compound was found to bind effectively to the active site of hCA IX, inhibiting its activity and leading to reduced proliferation of hypoxic tumor cells .
Safety Profile and Pharmacokinetics
PNU 112455A has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption but is not permeable through the blood-brain barrier (BBB). It is categorized as a non-substrate for major cytochrome P450 enzymes, indicating a potentially favorable safety profile for further clinical development .
Q & A
Q. What are the optimal synthetic routes for 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic aromatic substitution, where 4-aminobenzenesulfonamide reacts with 6-chloropyrimidin-4-amine derivatives under basic conditions. Pyridine is often used as a catalyst to deprotonate intermediates and stabilize reactive species . Key factors include:
- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonamide intermediates .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity .
Q. How is the structural integrity of the compound validated post-synthesis?
Confirmation relies on:
- Elemental analysis : Expected C, H, N, S, and Cl percentages (e.g., C: 39.80%, N: 23.21%, Cl: 11.75% ).
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for pyrimidine NH₂ (δ 6.8–7.2 ppm) and sulfonamide SO₂NH₂ (δ 3.1–3.5 ppm) .
- FT-IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm⁻¹) and pyrimidine C=N (1600–1650 cm⁻¹) .
- X-ray crystallography : Confirms spatial arrangement of the pyrimidine-sulfonamide core .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in water (<1 mg/mL) due to the hydrophobic pyrimidine ring and sulfonamide group .
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) via hydrolysis of the sulfonamide bond. Store at −20°C in inert atmospheres .
Advanced Research Questions
Q. How does 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride interact with CDK2/CDK5 kinases, and what methodological approaches validate its inhibitory activity?
The compound acts as an ATP-competitive inhibitor, binding to the kinase active site via:
- Hydrogen bonding : Pyrimidine NH₂ to kinase backbone carbonyls.
- Hydrophobic interactions : Aromatic rings with kinase hydrophobic pockets . Validation methods :
- Enzyme assays : IC₅₀ values determined via radiometric or fluorescence-based kinase activity assays (e.g., IC₅₀ < 1 µM for CDK2 ).
- Molecular docking : Simulations (AutoDock, Schrödinger) align the compound’s structure with kinase X-ray crystallography data (PDB IDs: 1AQ1 for CDK2) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ or selectivity may arise from:
- Assay variability : Normalize data using reference inhibitors (e.g., roscovitine for CDKs) .
- Cellular vs. enzymatic activity : Account for cell permeability by correlating intracellular ATP levels (CellTiter-Glo assay) with target engagement .
- Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to confirm target specificity .
Q. How can QSAR models optimize the compound’s bioactivity?
Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituents:
- Electron-withdrawing groups (e.g., Cl) at pyrimidine C-6 enhance kinase affinity .
- Sulfonamide modification : N-acetylation reduces cytotoxicity but may decrease solubility .
- 3D-QSAR : CoMFA/CoMSIA models prioritize derivatives with improved binding free energy (ΔG < −9 kcal/mol) .
Analytical and Methodological Considerations
Q. Which chromatographic methods ensure purity assessment in complex matrices?
- HPLC : Reverse-phase C18 column (5 µm, 250 mm × 4.6 mm), mobile phase: 0.1% TFA in H₂O/acetonitrile (70:30), UV detection at 254 nm .
- LC-MS : ESI+ mode (m/z 336.1 [M+H]⁺) confirms molecular ion integrity .
Q. What safety protocols mitigate risks during handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
